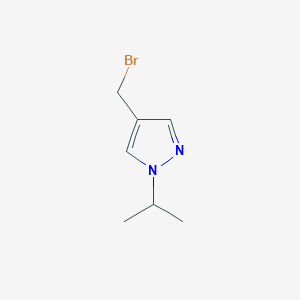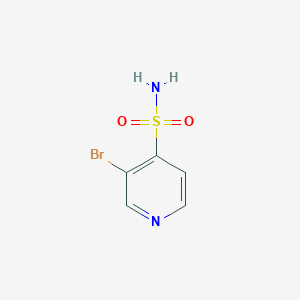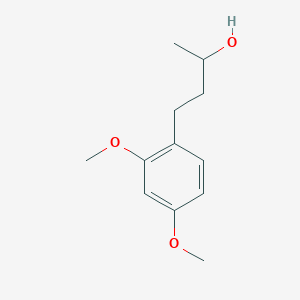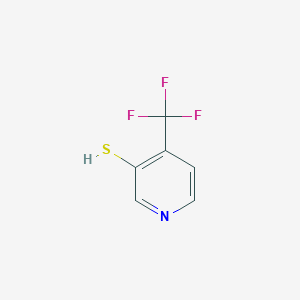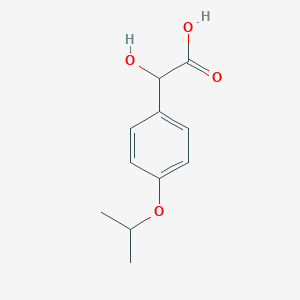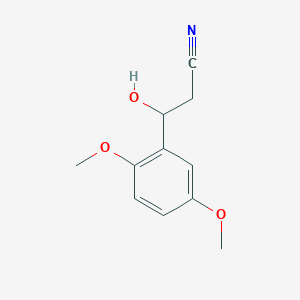
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a 2,5-dimethoxyphenyl group attached to a hydroxypropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of a base-catalyzed reaction, where 2,5-dimethoxybenzaldehyde is reacted with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-(2,5-Dimethoxyphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2,5-Dimethoxyphenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the hydroxy and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(2,5-Dimethoxyphenyl)-2-propen-1-one
- 3-(2,5-Dimethoxyphenyl)-2-propenenitrile
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile is unique due to the presence of both hydroxy and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10,13H,5H2,1-2H3 |
Clave InChI |
VNZFFZIZKHTBPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)


![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

